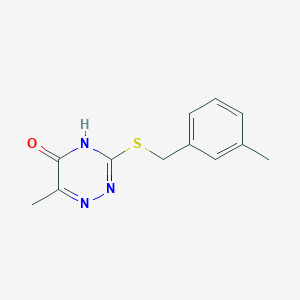

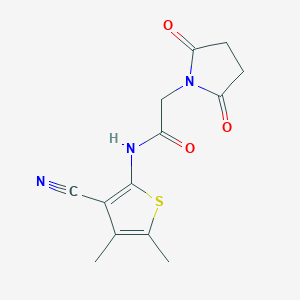

![molecular formula C18H15N3S B2476498 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile CAS No. 637748-60-8](/img/structure/B2476498.png)

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, commonly known as BAPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

科学的研究の応用

1. Anticancer Potential

Benzothiazole derivatives, including structures related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, have been extensively studied for their potential as chemotherapeutic agents. Kamal et al. (2015) discussed the anticancer properties of benzothiazole compounds, emphasizing their role as potential antitumor agents. They highlighted the increasing significance of the benzothiazole nucleus in drug discovery, particularly due to its structural simplicity and the possibility to create chemical libraries for new entity development Kamal, Hussaini, & Malik, 2015. Similarly, Bhat & Belagali (2020) emphasized the importance of benzothiazole derivatives in medicinal chemistry, noting their varied pharmacological activities and potential in drug development Bhat & Belagali, 2020.

2. Anticonvulsant Properties

Research has also explored the anticonvulsant potential of benzothiazole derivatives. For instance, Hassan et al. (2012) synthesized and evaluated a series of N-(substituted benzothiazol-2-yl)amides, discovering that certain compounds showed significant anticonvulsant and neuroprotective effects Hassan, Khan, & Amir, 2012. Chimirri et al. (1997) synthesized novel benzodiazepin-4-ones, structurally related to benzothiazoles, and found them to have potent anticonvulsant activities Chimirri et al., 1997.

3. Biological Activity & Chemical Synthesis

Benzothiazole compounds are noted for their broad spectrum of biological activities. Moreno-Díaz et al. (2008) reported on the antidiabetic activity of certain benzothiazole derivatives, emphasizing their potential in addressing non-insulin-dependent diabetes mellitus Moreno-Díaz et al., 2008. Zhilitskaya, Shainyan, & Yarosh (2021) reviewed modern trends in benzothiazole chemistry, focusing on biologically active and industrially demanded compounds, and discussed new synthesis methods, reflecting the significant industrial and medicinal interest in these compounds Zhilitskaya, Shainyan, & Yarosh, 2021.

4. Miscellaneous Applications

Further research highlights a variety of other potential applications. For instance, the study by Virtanen et al. (1988) on medetomidine, a compound structurally related to benzothiazoles, demonstrated its potency, selectivity, and specificity as an alpha 2-adrenoceptor agonist, indicating the broad pharmacological potential of benzothiazole derivatives Virtanen, Savola, Saano, & Nyman, 1988.

特性

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-12-7-13(2)9-15(8-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMZBKJUJHMRQL-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

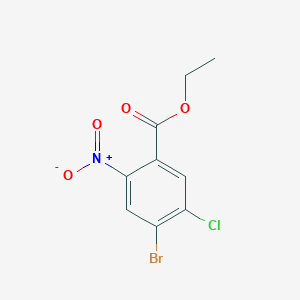

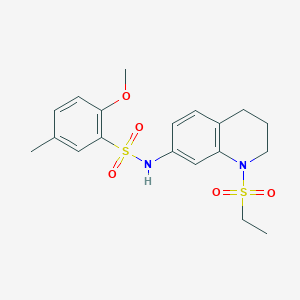

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)

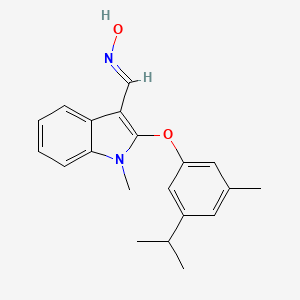

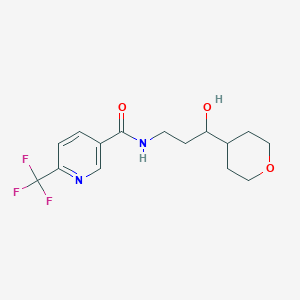

![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)

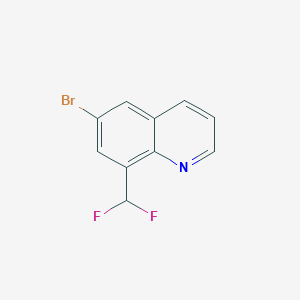

![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)

![2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2476433.png)

![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2476435.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2476437.png)